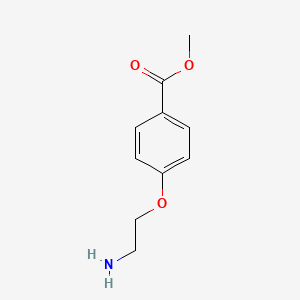

Methyl 4-(2-aminoethoxy)benzoate

Übersicht

Beschreibung

“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .Molecular Structure Analysis

“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 4-(2-aminoethoxy)benzoate has been explored in various synthetic pathways, demonstrating its versatility as a chemical compound. For instance, it was synthesized via two pathways, starting from 4-(bromomethyl)benzophenone and methyl 4-(bromomethyl)benzoate, respectively, and characterized using techniques like NMR and IR (Tang, Zhu, & Luo, 2006). Another study described a new reagent, methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), for N-phthaloylation of amino acids and derivatives, demonstrating the compound's role in improving synthesis procedures (Casimir, Guichard, & Briand, 2002).

Biomedical Applications

In biomedical research, Methyl 4-(2-aminoethoxy)benzoate derivatives have been studied for their potential applications. For instance, a study investigated the inhibition of Paraoxonase 1 (PON1) by methyl benzoate compounds. This study found that these compounds could inhibit PON1 activity, suggesting potential relevance in pharmacology (Korkmaz et al., 2022). Another research area involves understanding the photophysical behavior of drugs, where the study of methyl 2-amino-4,5-dimethoxy benzoate in different environments provided insights into the hydrophobic effect of nanocages on guest molecules (Tormo, Organero, & Douhal, 2005).

Material Science and Photopolymerization

In material science, methyl benzoate derivatives are studied for their potential applications in photopolymerization. For example, a novel compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate 4, was proposed as a photoiniferter, showing promise in the development of new photopolymerization techniques (Guillaneuf et al., 2010).

Aromatic Acid Degradation

Research in biochemistry has explored the role of Methyl 4-(2-aminoethoxy)benzoate in aromatic acid degradation pathways. In one study, the degradation of benzoate and methylbenzoate by Pseudomonas putida was investigated, highlighting the importance of understanding microbial processes in environmental and industrial contexts (Cowles, Nichols, & Harwood, 2000).

Liquid Crystalline Properties

The compound's liquid crystalline properties have been studied, with research focusing on the synthesis of novel materials like triaromatic ester group-containing diepoxides and aromatic diamines. These studies contribute to the development of new materials with specific optical and physical properties (Mormann & Bröcher, 1998).

Environmental Monitoring

Methyl 4-(2-aminoethoxy)benzoate is also relevant in environmental science, particularly in monitoring and analyzing waste water. A study employed a methyl benzoate extraction procedure for determining small amounts of phenol compounds in waste, demonstrating the compound's role in environmental analysis (Morita & Nakamura, 2010)

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 4-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRYWTZXDXXQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555869 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-aminoethoxy)benzoate | |

CAS RN |

56850-93-2 | |

| Record name | Methyl 4-(2-aminoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

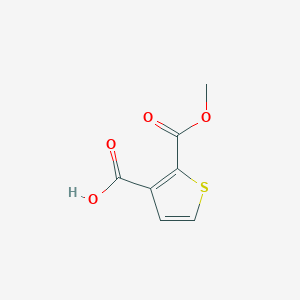

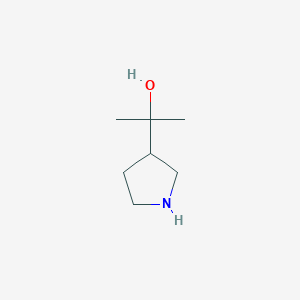

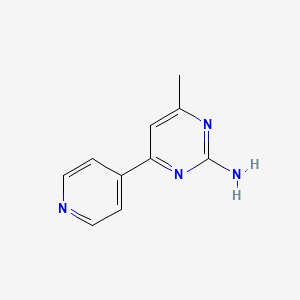

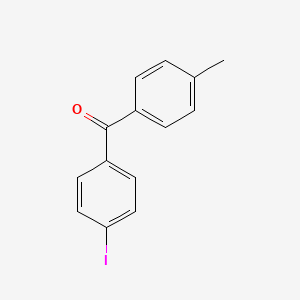

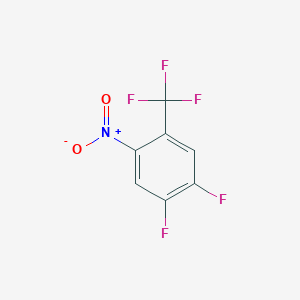

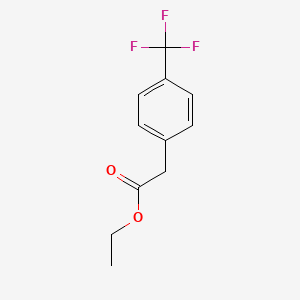

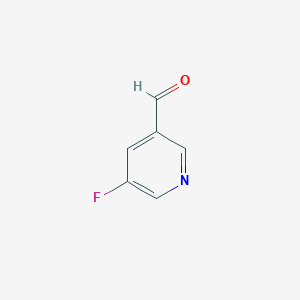

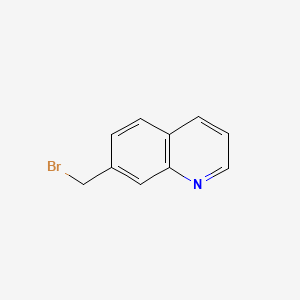

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

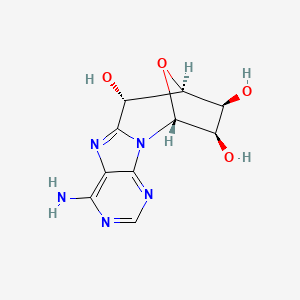

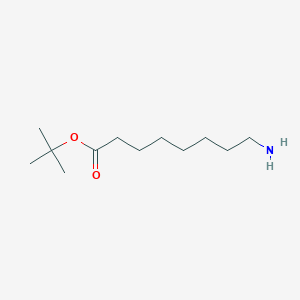

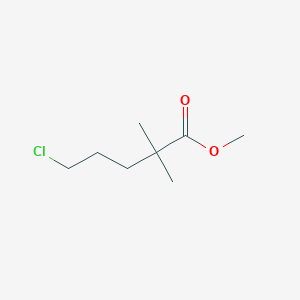

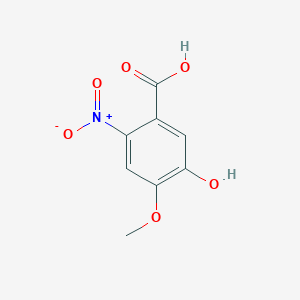

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1315706.png)